molecular formula C19H18ClN3O3 B6024758 N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHOXYBENZAMIDE

N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3,5-DIMETHOXYBENZAMIDE

Cat. No.: B6024758
M. Wt: 371.8 g/mol
InChI Key: AINOOKBWPLAPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-3,5-dimethoxybenzamide is a synthetic organic compound that features a pyrazole ring substituted with a chlorophenylmethyl group and a benzamide moiety with methoxy groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-3,5-dimethoxybenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Chlorophenylmethyl Group: The pyrazole ring is then alkylated with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.

    Formation of Benzamide Moiety: The final step involves the coupling of the substituted pyrazole with 3,5-dimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-3,5-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-3-yl}-3,5-dimethoxybenzamide: Similar structure but with a different substitution pattern on the pyrazole ring.

    N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-3,4-dimethoxybenzamide: Similar structure but with different positions of methoxy groups on the benzamide moiety.

Uniqueness

N-{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-3,5-dimethoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the chlorophenylmethyl group and the 3,5-dimethoxybenzamide moiety provides a distinct combination of electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-25-17-7-14(8-18(9-17)26-2)19(24)22-16-10-21-23(12-16)11-13-3-5-15(20)6-4-13/h3-10,12H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINOOKBWPLAPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.